
3-(Ethoxycarbonyl)-1H-indole-2-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonyl)-1H-indole-2-diazonium is a diazonium compound derived from indole, a heterocyclic aromatic organic compound. The presence of the ethoxycarbonyl group at the 3-position and the diazonium group at the 2-position of the indole ring makes this compound unique. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1H-indole-2-diazonium typically involves the diazotization of 3-(Ethoxycarbonyl)-1H-indole. This process can be achieved by treating 3-(Ethoxycarbonyl)-1H-indole with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale diazotization reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors could be advantageous in industrial settings to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethoxycarbonyl)-1H-indole-2-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride or bromide, potassium iodide, and copper(I) cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or stannous chloride in acidic conditions.
Major Products Formed
Substitution Products: Halogenated indoles, cyanated indoles.
Azo Compounds: Azo dyes and pigments.
Hydrazine Derivatives: Hydrazino-indoles.
Aplicaciones Científicas De Investigación
3-(Ethoxycarbonyl)-1H-indole-2-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Potential use in the modification of biomolecules through diazonium coupling reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive indole derivatives.
Industry: Utilized in the production of azo dyes, which are important in textile and printing industries.
Mecanismo De Acción
The mechanism of action of 3-(Ethoxycarbonyl)-1H-indole-2-diazonium primarily involves its ability to form reactive intermediates, such as nitrenes and radicals, through the loss of nitrogen gas. These intermediates can then participate in various chemical reactions, including substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Comparación Con Compuestos Similares
Similar Compounds
3-(Ethoxycarbonyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a diazonium group.
3-(Ethoxycarbonyl)-1H-indole-2-amine: Contains an amine group at the 2-position instead of a diazonium group.
3-(Ethoxycarbonyl)-1H-indole-2-thiol: Features a thiol group at the 2-position.
Uniqueness
The presence of the diazonium group in 3-(Ethoxycarbonyl)-1H-indole-2-diazonium makes it highly reactive and versatile in organic synthesis. This reactivity allows for the formation of a wide range of derivatives through substitution and coupling reactions, which is not as easily achievable with the similar compounds listed above.
Propiedades
Número CAS |
746597-93-3 |
|---|---|
Fórmula molecular |
C11H10N3O2+ |
Peso molecular |
216.22 g/mol |
Nombre IUPAC |
3-ethoxycarbonyl-1H-indole-2-diazonium |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-5-3-4-6-8(7)13-10(9)14-12/h3-6H,2H2,1H3/p+1 |
Clave InChI |
PCVBBVPSSDBLSF-UHFFFAOYSA-O |
SMILES canónico |
CCOC(=O)C1=C(NC2=CC=CC=C21)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
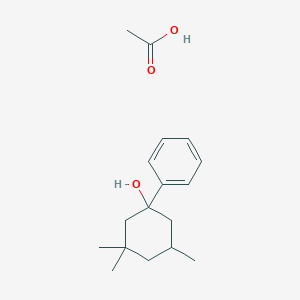
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
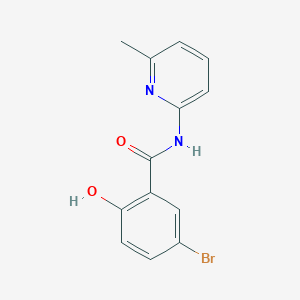



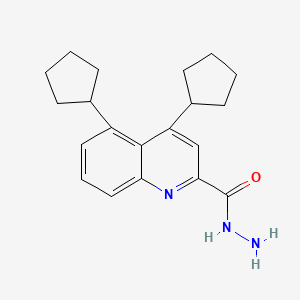
![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
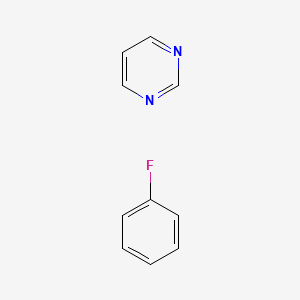
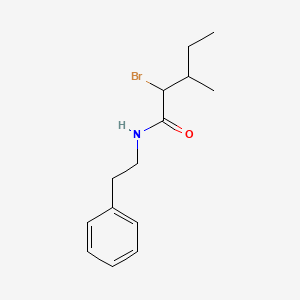
![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)
